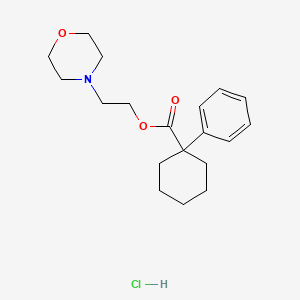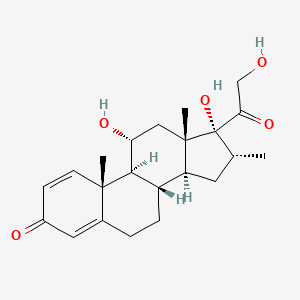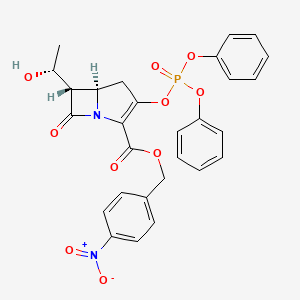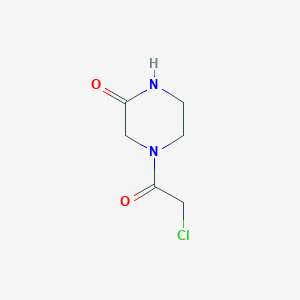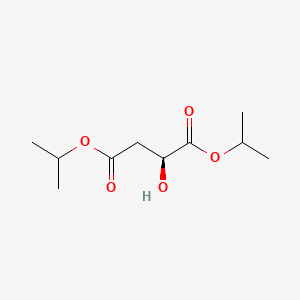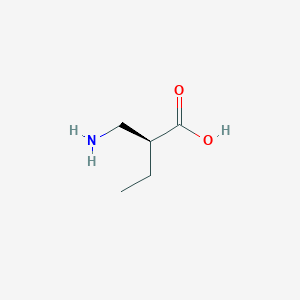![molecular formula C13H9F3N2O2 B1354181 Phenyl-[5-(Trifluormethyl)pyridin-2-yl]carbamat CAS No. 95651-19-7](/img/structure/B1354181.png)
Phenyl-[5-(Trifluormethyl)pyridin-2-yl]carbamat
Übersicht
Beschreibung
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is an organic compound with the molecular formula C13H9F3N2O2. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl carbamate moiety.
Wissenschaftliche Forschungsanwendungen
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate has several scientific research applications:
Agrochemicals: The compound is explored for its use in developing herbicides and pesticides, leveraging its chemical stability and reactivity.
Material Science: It is investigated for its potential use in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Similar compounds have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s known that the spatial configuration of the carbon atoms connected to the compound plays an important role in its activity .
Pharmacokinetics
The compound’s molecular formula is c13h9f3n2o2 , which could influence its bioavailability.
Result of Action
When the carbon atom is in s configuration, the fungicidal activity of the compound is the best .
Biochemische Analyse
Biochemical Properties
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with enzymes involved in the metabolism of other compounds, thereby influencing their activity and stability . The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes.
Cellular Effects
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of certain genes, leading to changes in cellular behavior and function . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on target enzymes, leading to their inhibition . This inhibition can result in a cascade of biochemical changes, ultimately affecting gene expression and cellular function. The binding interactions are typically strong and specific, ensuring that the compound effectively inhibits its target enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant inhibitory activity . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular function. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels
Transport and Distribution
The transport and distribution of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its activity and function, making it important to study these aspects for a comprehensive understanding of the compound’s biochemical properties.
Subcellular Localization
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain compartments or organelles through targeting signals or post-translational modifications
Vorbereitungsmethoden
The synthesis of Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate typically involves the reaction of 2-amino-5-trifluoromethylpyridine with phenyl chloroformate. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures (0°C) to ensure controlled addition and reaction . The general reaction scheme is as follows:
- Dissolve 2-amino-5-trifluoromethylpyridine in tetrahydrofuran.
- Cool the solution to 0°C using an ice bath.
- Add phenyl chloroformate dropwise to the mixture while stirring.
- Allow the reaction to proceed for a specified duration, typically 30 minutes.
- Isolate the product by standard purification techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Similar in having a trifluoromethyl group, but lacks the pyridine and carbamate functionalities.
Trifluoromethylpyridine: Shares the pyridine ring with a trifluoromethyl group but does not have the phenyl carbamate moiety.
Fluazifop-butyl: An herbicide that incorporates a trifluoromethyl group, used for its growth-inhibiting properties in weeds.
Eigenschaften
IUPAC Name |
phenyl N-[5-(trifluoromethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-11(17-8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAZLDHQURMTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465543 | |
| Record name | Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95651-19-7 | |
| Record name | Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


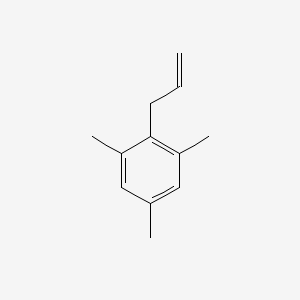
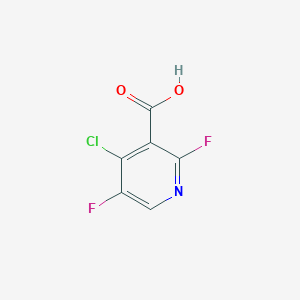
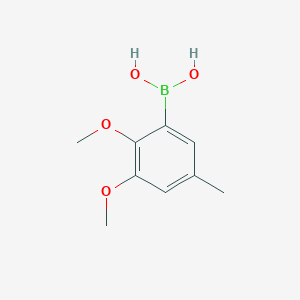
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane](/img/structure/B1354104.png)

